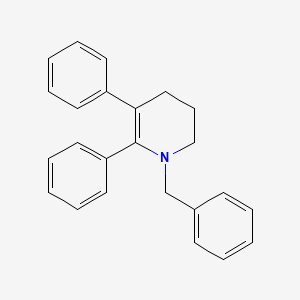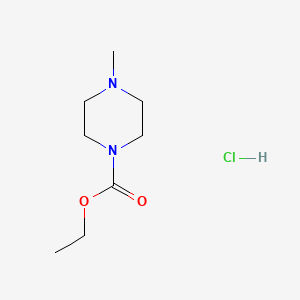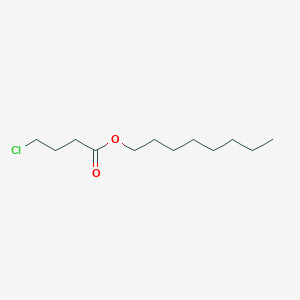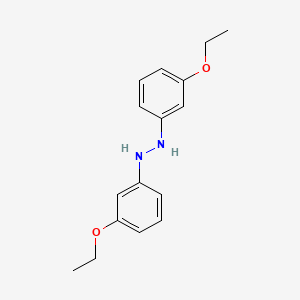
1,2-Bis(3-ethoxyphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3-ethoxyphenyl)hydrazine is an organic compound with the molecular formula C16H20N2O2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(3-ethoxyphenyl)hydrazine can be synthesized through the condensation reaction of 3-ethoxybenzaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2C9H10O+N2H4→C16H20N2O2+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(3-ethoxyphenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Applications De Recherche Scientifique
1,2-Bis(3-ethoxyphenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 1,2-Bis(3-ethoxyphenyl)hydrazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo redox reactions that generate reactive intermediates, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(3-methoxyphenyl)hydrazine
- 1,2-Bis(4-ethoxyphenyl)hydrazine
- 1,2-Bis(3,4-dimethoxyphenyl)hydrazine
Uniqueness
1,2-Bis(3-ethoxyphenyl)hydrazine is unique due to the presence of ethoxy groups at the 3-position of the phenyl rings. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other hydrazine derivatives.
Propriétés
Numéro CAS |
1034-18-0 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1,2-bis(3-ethoxyphenyl)hydrazine |
InChI |
InChI=1S/C16H20N2O2/c1-3-19-15-9-5-7-13(11-15)17-18-14-8-6-10-16(12-14)20-4-2/h5-12,17-18H,3-4H2,1-2H3 |
Clé InChI |
DQSFFSJOQMQSAA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)NNC2=CC(=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)


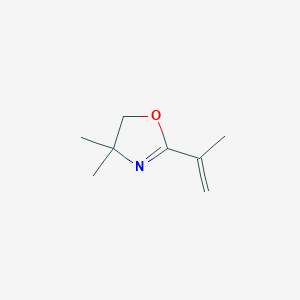

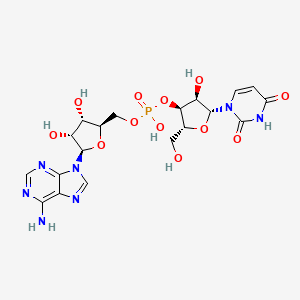
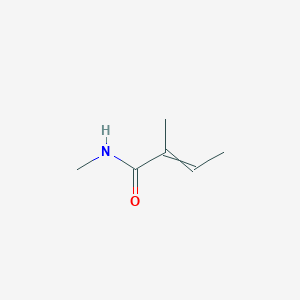
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
